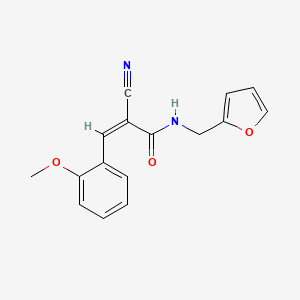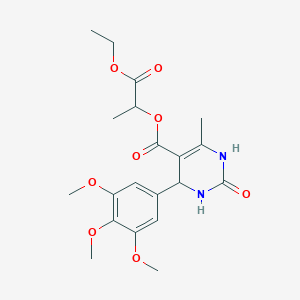![molecular formula C27H25N3O4S B11682431 ethyl 4-(2,5-dimethyl-3-{(E)-[1-(3-methylphenyl)-4,6-dioxo-2-thioxotetrahydropyrimidin-5(2H)-ylidene]methyl}-1H-pyrrol-1-yl)benzoate](/img/structure/B11682431.png)
ethyl 4-(2,5-dimethyl-3-{(E)-[1-(3-methylphenyl)-4,6-dioxo-2-thioxotetrahydropyrimidin-5(2H)-ylidene]methyl}-1H-pyrrol-1-yl)benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le benzoate d'éthyle 4-(2,5-diméthyl-3-{(E)-[1-(3-méthylphényl)-4,6-dioxo-2-thioxotetrahydropyrimidin-5(2H)-ylidène]méthyl}-1H-pyrrol-1-yl) est un composé organique complexe doté d'une structure unique comprenant de multiples groupes fonctionnels
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse du benzoate d'éthyle 4-(2,5-diméthyl-3-{(E)-[1-(3-méthylphényl)-4,6-dioxo-2-thioxotetrahydropyrimidin-5(2H)-ylidène]méthyl}-1H-pyrrol-1-yl) implique généralement des réactions organiques en plusieurs étapes. Une voie de synthèse courante comprend les étapes suivantes :
Formation du cycle pyrrole : Cela peut être réalisé par la synthèse de Paal-Knorr, où un composé 1,4-dicarbonyle réagit avec l'ammoniac ou une amine primaire.
Introduction du groupe benzoate : Cette étape implique une estérification, où l'acide benzoïque réagit avec l'éthanol en présence d'un catalyseur tel que l'acide sulfurique.
Formation du cycle pyrimidine : Cela peut être synthétisé par la réaction de Biginelli, qui implique la condensation d'un aldéhyde, d'un β-céto ester et de l'urée ou de la thiourée.
Méthodes de production industrielle
La production industrielle de ce composé peut impliquer des voies de synthèse similaires, mais optimisées pour la production à grande échelle. Cela comprend l'utilisation de réacteurs à écoulement continu, le criblage à haut débit pour des conditions de réaction optimales et l'utilisation de catalyseurs pour augmenter le rendement et réduire les temps de réaction.
Analyse Des Réactions Chimiques
Types de réactions
Le benzoate d'éthyle 4-(2,5-diméthyl-3-{(E)-[1-(3-méthylphényl)-4,6-dioxo-2-thioxotetrahydropyrimidin-5(2H)-ylidène]méthyl}-1H-pyrrol-1-yl) peut subir différents types de réactions chimiques, notamment :
Oxydation : Ce composé peut être oxydé à l'aide de réactifs tels que le permanganate de potassium ou le trioxyde de chrome.
Réduction : La réduction peut être réalisée en utilisant du dihydrogène en présence d'un catalyseur au palladium.
Substitution : Des réactions de substitution nucléophile peuvent se produire, en particulier au niveau des groupes fonctionnels ester et pyrimidine.
Réactifs et conditions courants
Oxydation : Permanganate de potassium en milieu acide ou basique.
Réduction : Dihydrogène avec un catalyseur au palladium.
Substitution : Nucléophiles tels que les amines ou les thiols en présence d'une base.
Produits principaux
Les produits principaux formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l'oxydation peut conduire à la formation d'acides carboxyliques, tandis que la réduction peut produire des alcools ou des amines.
Applications de la recherche scientifique
Le benzoate d'éthyle 4-(2,5-diméthyl-3-{(E)-[1-(3-méthylphényl)-4,6-dioxo-2-thioxotetrahydropyrimidin-5(2H)-ylidène]méthyl}-1H-pyrrol-1-yl) a plusieurs applications de recherche scientifique :
Chimie : Utilisé comme élément de base en synthèse organique et comme ligand en chimie de coordination.
Biologie : Étudié pour son activité biologique potentielle, notamment ses propriétés antimicrobiennes et anticancéreuses.
Médecine : Envisagé pour son utilisation potentielle dans le développement de médicaments, en particulier comme inhibiteur d'enzymes ou de récepteurs spécifiques.
Industrie : Utilisé dans le développement de nouveaux matériaux, tels que les polymères et les revêtements.
Mécanisme d'action
Le mécanisme d'action du benzoate d'éthyle 4-(2,5-diméthyl-3-{(E)-[1-(3-méthylphényl)-4,6-dioxo-2-thioxotetrahydropyrimidin-5(2H)-ylidène]méthyl}-1H-pyrrol-1-yl) implique son interaction avec des cibles moléculaires spécifiques. Ces cibles peuvent inclure des enzymes, des récepteurs ou d'autres protéines. Le composé peut se lier à ces cibles, modifiant leur activité et entraînant divers effets biologiques. Les voies exactes impliquées dépendent de l'application spécifique et du système biologique étudié.
Applications De Recherche Scientifique
Ethyl 4-(2,5-dimethyl-3-{(E)-[1-(3-methylphenyl)-4,6-dioxo-2-thioxotetrahydropyrimidin-5(2H)-ylidene]methyl}-1H-pyrrol-1-yl)benzoate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as an inhibitor of specific enzymes or receptors.
Industry: Utilized in the development of new materials, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of ethyl 4-(2,5-dimethyl-3-{(E)-[1-(3-methylphenyl)-4,6-dioxo-2-thioxotetrahydropyrimidin-5(2H)-ylidene]methyl}-1H-pyrrol-1-yl)benzoate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparaison Avec Des Composés Similaires
Le benzoate d'éthyle 4-(2,5-diméthyl-3-{(E)-[1-(3-méthylphényl)-4,6-dioxo-2-thioxotetrahydropyrimidin-5(2H)-ylidène]méthyl}-1H-pyrrol-1-yl) peut être comparé à d'autres composés similaires, tels que :
Benzoate d'éthyle 4-(diméthylamino) : Utilisé comme photoinitiateur en chimie des polymères.
4-Hydroxy-2,5-diméthyl-3(2H)-furanone : Connu pour ses propriétés aromatiques et utilisé dans l'industrie alimentaire.
Ces comparaisons mettent en évidence les caractéristiques structurelles et les applications uniques du benzoate d'éthyle 4-(2,5-diméthyl-3-{(E)-[1-(3-méthylphényl)-4,6-dioxo-2-thioxotetrahydropyrimidin-5(2H)-ylidène]méthyl}-1H-pyrrol-1-yl), le distinguant d'autres composés apparentés.
Propriétés
Formule moléculaire |
C27H25N3O4S |
|---|---|
Poids moléculaire |
487.6 g/mol |
Nom IUPAC |
ethyl 4-[2,5-dimethyl-3-[(E)-[1-(3-methylphenyl)-4,6-dioxo-2-sulfanylidene-1,3-diazinan-5-ylidene]methyl]pyrrol-1-yl]benzoate |
InChI |
InChI=1S/C27H25N3O4S/c1-5-34-26(33)19-9-11-21(12-10-19)29-17(3)14-20(18(29)4)15-23-24(31)28-27(35)30(25(23)32)22-8-6-7-16(2)13-22/h6-15H,5H2,1-4H3,(H,28,31,35)/b23-15+ |
Clé InChI |
SANIQQFTPAHRDJ-HZHRSRAPSA-N |
SMILES isomérique |
CCOC(=O)C1=CC=C(C=C1)N2C(=CC(=C2C)/C=C/3\C(=O)NC(=S)N(C3=O)C4=CC=CC(=C4)C)C |
SMILES canonique |
CCOC(=O)C1=CC=C(C=C1)N2C(=CC(=C2C)C=C3C(=O)NC(=S)N(C3=O)C4=CC=CC(=C4)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(5Z)-3-ethyl-5-{3-[2-(2-methoxyphenoxy)ethoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11682366.png)
![N'-{(E)-[4-(dimethylamino)phenyl]methylidene}-2-(3-hydroxy-5-methyl-4H-pyrazol-4-yl)acetohydrazide](/img/structure/B11682373.png)



![2-[6-bromo-2-(2-hydroxyphenyl)-4-phenyl-2,4-dihydro-1H-quinazolin-3-yl]acetic acid](/img/structure/B11682388.png)
![2-methyl-N-[(5Z)-4-oxo-5-(pyridin-2-ylmethylidene)-2-thioxo-1,3-thiazolidin-3-yl]benzamide](/img/structure/B11682409.png)
![2-{[5-(3,4-dimethoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(1E,2E)-3-phenylprop-2-en-1-ylidene]acetohydrazide](/img/structure/B11682411.png)
![N'-[(E)-(3,4-dimethoxyphenyl)methylidene]-2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]acetohydrazide](/img/structure/B11682412.png)
![(5Z)-5-{[3-Chloro-5-methoxy-4-(2-phenoxyethoxy)phenyl]methylidene}-1-(4-methylphenyl)-1,3-diazinane-2,4,6-trione](/img/structure/B11682413.png)
![2-{[5-(3,4-Dimethoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-YL]sulfanyl}-N'-[(E)-1-naphthylmethylidene]acetohydrazide](/img/structure/B11682418.png)
![5-(3-methoxy-4-{2-[(4-methylphenyl)sulfanyl]ethoxy}benzylidene)-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11682427.png)
![Propan-2-yl {[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetate](/img/structure/B11682430.png)
